3-(3-(4-Morpholinyl)propyl)hexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione
CAS No.: 89990-60-3
Cat. No.: VC17285420
Molecular Formula: C15H26N4O3
Molecular Weight: 310.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89990-60-3 |
|---|---|
| Molecular Formula | C15H26N4O3 |
| Molecular Weight | 310.39 g/mol |
| IUPAC Name | 3-(3-morpholin-4-ylpropyl)-2,4,7,8,9,10-hexahydropyridazino[1,2-a][1,2,5]triazepine-1,5-dione |
| Standard InChI | InChI=1S/C15H26N4O3/c20-14-12-17(5-3-4-16-8-10-22-11-9-16)13-15(21)19-7-2-1-6-18(14)19/h1-13H2 |
| Standard InChI Key | UQCWZXGFNGASCD-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN2C(=O)CN(CC(=O)N2C1)CCCN3CCOCC3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure combines a hexahydropyridazino-triazepine-dione core with a 3-(4-morpholinyl)propyl side chain. The triazepine ring (a seven-membered ring containing three nitrogen atoms) contributes rigidity, while the morpholine moiety enhances solubility via its oxygen atom . Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₆N₄O₃ | |
| Molecular Weight | 310.39 g/mol | |
| Density | 1.26 g/cm³ | |
| Boiling Point | 455.2°C at 760 mmHg | |
| Flash Point | 229.1°C | |
| Polar Surface Area | 56.33 Ų |
The morpholinylpropyl group’s ether and amine functionalities facilitate hydrogen bonding, critical for target binding.
Spectroscopic and Computational Data
Computational analyses predict a refractive index of 1.589 and an exact mass of 310.20000 g/mol . The SMILES string C1CCN2C(=O)CN(CC(=O)N2C1)CCCN3CCOCC3 delineates the connectivity, while the InChIKey UQCWZXGFNGASCD-UHFFFAOYSA-N ensures unique identification.
Synthesis and Manufacturing
Although explicit synthetic routes are undisclosed, retro-synthetic analysis suggests:
-
Core Formation: Cyclocondensation of hydrazine derivatives with diketones to form the pyridazino-triazepine core.
-
Side-Chain Introduction: Alkylation of the core with 3-chloropropylmorpholine under basic conditions.
-
Oxidation: Controlled oxidation to install the dione moieties .
Purification likely involves column chromatography or crystallization, given the compound’s high boiling point .
| Analog Compound | Activity | Source |
|---|---|---|
| NSC 340316 | Moderate CNS depression | |
| NSC 340356 | Antitumor activity (in vitro) |
These analogs highlight the scaffold’s versatility, warranting further study of CAS 89990-60-3 .
Computational and Analytical Profiling
Drug-Likeness Metrics
| Parameter | Value | Significance |
|---|---|---|
| LogP | 1.2 (predicted) | Moderate lipophilicity |
| Water Solubility | -3.2 (LogS) | Poor aqueous solubility |
| Hydrogen Bond Acceptors | 5 | Membrane permeability |
These metrics, derived from PubChem tools, suggest oral bioavailability challenges, necessitating formulation optimization .
Research Challenges and Future Directions
Current Limitations
-
Synthetic Complexity: Multi-step synthesis risks low yields.
-
Pharmacological Data Gap: No in vitro or in vivo studies published.
Proposed Studies
-
Target Identification: High-throughput screening against kinase or GPCR libraries.
-
ADMET Profiling: Assess absorption, distribution, metabolism, excretion, and toxicity.
-
Analog Synthesis: Modify the morpholinylpropyl chain to enhance solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume